molecular formula C11H10N2O3 B8585149 Phenyl (3-methylisoxazol-5-yl)carbamate

Phenyl (3-methylisoxazol-5-yl)carbamate

Cat. No.: B8585149
M. Wt: 218.21 g/mol
InChI Key: TXDPLBRYZKTSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (3-methylisoxazol-5-yl)carbamate (CAS 74889-21-7) is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol. This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel bioactive molecules . The 3-methylisoxazole moiety is a recognized pharmacophore in drug discovery, featuring in compounds investigated for various biological activities. Researchers utilize this carbamate in the synthesis of more complex molecular architectures, such as benzofuran-isoxazole hybrids, which are of significant interest for their potential antimicrobial properties . Furthermore, structural analogs based on the phenyl methyl-isoxazole scaffold have been explored as potent inhibitors of specific biological targets, including the voltage-gated sodium channel Nav 1.7, which is a promising target for pain therapy . It is crucial for researchers to note that compounds containing the phenyl methyl-isoxazole fragment can undergo a novel bioactivation mechanism, leading to the formation of reactive metabolites, as identified in trapping studies with glutathione . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

phenyl N-(3-methyl-1,2-oxazol-5-yl)carbamate

InChI

InChI=1S/C11H10N2O3/c1-8-7-10(16-13-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)

InChI Key

TXDPLBRYZKTSIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Contextualization of the Carbamate Functional Group in Advanced Organic Synthesis

The carbamate (B1207046) functional group, characterized by an ester and an amide linkage to the same carbonyl group, is a cornerstone of modern organic synthesis. Its utility is multifaceted, ranging from a crucial component in pharmaceuticals and agrochemicals to a versatile protecting group for amines.

Carbamates are noted for their chemical stability, which is a product of the resonance between the amide and ester functionalities. This stability allows them to endure a wide range of reaction conditions, making them reliable components in complex synthetic pathways. Furthermore, the properties of the carbamate group can be finely tuned by modifying the substituents on the nitrogen and oxygen atoms, which allows for the modulation of their biological and pharmacokinetic properties.

In the realm of synthetic strategy, carbamates are perhaps most celebrated as protecting groups for amines. The nitrogen atom in a carbamate is significantly less nucleophilic than in a free amine, effectively masking its reactivity. This allows for chemical transformations to be carried out on other parts of a molecule without interference from the amine group. A variety of carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are routinely employed in peptide synthesis and other complex organic syntheses, each with specific conditions for its removal.

The synthesis of carbamates can be achieved through several reliable methods. A common approach involves the reaction of an alcohol with an isocyanate. Alternatively, the reaction of an amine with a chloroformate in the presence of a base is a widely used method. For the specific case of phenyl carbamates, the reaction of phenol (B47542) with an isocyanate or the reaction of an amine with phenyl chloroformate are viable synthetic routes.

Significance of the Isoxazole Heterocycle in Contemporary Chemical Design

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in a number of approved drugs and biologically active compounds underscores its importance in contemporary chemical design.

The isoxazole moiety is valued for its ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The arrangement of the heteroatoms in the isoxazole ring also influences its electronic properties and metabolic stability, making it an attractive component for drug discovery programs.

Isoxazole derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the isoxazole ring allows for the introduction of various substituents at different positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize for potency and selectivity against a specific biological target.

The synthesis of the isoxazole ring can be accomplished through several methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene being a particularly common and powerful strategy. The specific substitution pattern on the isoxazole ring can be controlled by the choice of starting materials. For the synthesis of 3-methylisoxazole (B1582632) derivatives, precursors containing a methyl group at the appropriate position are utilized.

Overview of Phenyl Carbamate Isoxazole Hybrid Structures in Academic Investigations

Strategies for Carbamate Moiety Formation

The formation of the carbamate group is central to the synthesis of the target compound and related structures. The following sections detail several key synthetic strategies.

A foundational method for the synthesis of aryl carbamates is the nucleophilic acyl substitution reaction. This approach typically involves the reaction of a phenol (B47542) with a carbamoyl (B1232498) halide. The phenol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carbamoyl halide, leading to the displacement of the halide and the formation of the aryl carbamate. libretexts.org While effective, this method often requires the handling of sensitive reactants like N-substituted carbamoyl chlorides. To circumvent this, one-pot procedures have been developed where the carbamoyl chlorides are formed in situ and then immediately reacted with the phenol. organic-chemistry.org This approach offers a more convenient and efficient route to a variety of substituted O-aryl carbamates. organic-chemistry.org

Reactant 1 Reactant 2 Product Key Features
PhenolCarbamoyl ChlorideO-Aryl CarbamateIn situ generation of carbamoyl chloride is possible to avoid handling sensitive reagents. organic-chemistry.org
Substituted PhenolsN-Substituted Carbamoyl ChloridesSubstituted O-Aryl CarbamatesA versatile one-pot procedure enhances efficiency and safety. organic-chemistry.org

The Curtius rearrangement is a versatile and widely used method for the synthesis of carbamates from carboxylic acids. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical decomposition, rearranges to form an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The resulting isocyanate is a highly reactive intermediate that can be trapped in situ by a nucleophile, such as an alcohol or phenol, to yield the corresponding carbamate. nih.govwikipedia.org

This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org For instance, aromatic carboxylic acids can be converted to the corresponding acyl azides, which then undergo the Curtius rearrangement to produce an isocyanate. This isocyanate can be trapped by an alcohol to form an aromatic carbamate. acs.org The in situ generation of the isocyanate is a key advantage, as it avoids the isolation and handling of these often toxic and reactive intermediates. gaylordchemical.comrsc.org

Starting Material Key Intermediate Nucleophile Product Advantages
Carboxylic AcidAcyl Azide -> IsocyanateAlcohol/PhenolCarbamateMild conditions, broad functional group tolerance, in situ generation of isocyanate. nih.govwikipedia.org
Aromatic Carboxylic AcidAromatic IsocyanateAlcoholAromatic CarbamateEfficient one-pot synthesis from readily available starting materials. acs.org

Growing environmental concerns have driven the development of synthetic methods that avoid the use of toxic reagents like phosgene. These "green" approaches focus on catalytic processes and the use of benign starting materials.

Carbon dioxide (CO2) is an attractive C1 source for carbamate synthesis due to its abundance, low cost, and non-toxic nature. One prominent phosgene-free method is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This reaction is often facilitated by a base, such as cesium carbonate, and can proceed under mild conditions. organic-chemistry.org The amine first reacts with CO2 to form a carbamate anion, which is then alkylated by the halide to produce the final carbamate. nih.gov This methodology has been shown to be effective for a wide range of amines and alkyl halides, providing a direct and efficient route to carbamates. organic-chemistry.org

More advanced catalytic systems, including those based on metal-organic frameworks, have been developed to facilitate the three-component reaction of CO2, propargyl alcohols, and secondary amines to produce β-oxopropylcarbamates. chinesechemsoc.org Electrocatalytic methods have also emerged, enabling a three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides. rsc.org

Component 1 Component 2 Component 3 Catalyst/Promoter Product
AmineCarbon DioxideAlkyl HalideCesium Carbonate/TBAI organic-chemistry.orgCarbamate
Propargyl AlcoholCarbon DioxideSecondary AmineMetal-Organic Framework chinesechemsoc.orgβ-Oxopropylcarbamate
AmineCarbon DioxideN-AlkenylsulfonamideElectrocatalysis rsc.orgCarbamate

Transcarbamoylation is another important phosgene-free method for carbamate synthesis. This reaction involves the transfer of a carbamoyl group from a donor molecule, such as phenyl carbamate or methyl carbamate, to an alcohol. organic-chemistry.orgorganic-chemistry.org Organometallic catalysts, particularly tin-based systems like dibutyltin (B87310) maleate, have been shown to be highly effective in facilitating this transformation. organic-chemistry.orgthieme-connect.de The tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly under mild conditions, typically in toluene (B28343) at 90°C, to generate the corresponding carbamates in good yields. organic-chemistry.orgthieme-connect.de This method exhibits a broad functional-group tolerance, making it a versatile tool in organic synthesis. organic-chemistry.orgresearchgate.net

Alcohol Substrate Carbamoyl Donor Catalyst Key Features
Primary and Secondary AlcoholsPhenyl CarbamateDibutyltin MaleateMild reaction conditions, good yields, broad functional group tolerance. organic-chemistry.orgthieme-connect.de
Various AlcoholsMethyl CarbamateTin CatalystEconomical carbamoyl donor, streamlined workup. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.orgnih.gov This methodology involves the coupling of an aryl halide (or triflate) with a cyanate (B1221674) salt, such as sodium cyanate, in the presence of a palladium catalyst. mit.eduorganic-chemistry.org The reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by an alcohol to furnish the desired aryl carbamate. mit.eduorganic-chemistry.orgnih.gov The use of aryl triflates as the electrophilic component can expand the substrate scope of the reaction. mit.eduorganic-chemistry.orgacs.org This approach provides direct access to a wide range of aryl carbamates, including important carbamate protecting groups. mit.eduorganic-chemistry.org

Aryl Source Cyanate Source Nucleophile Catalyst System Product
Aryl Chloride/TriflateSodium CyanateAlcoholPalladium CatalystN-Aryl Carbamate
Aryl HalidePotassium CyanateAlcoholPalladium/Copper Catalyst researchgate.netN-Aryl Carbamate

Environmentally Conscious and Phosgene-Free Carbamate Synthesis

Oxidative Decarboxylation Approaches for Urethane (B1682113) Formation

A contemporary and efficient method for urethane synthesis involves the oxidative decarboxylation of oxamic acids. This approach serves as a phosgene-free route to generate isocyanates in situ, which then react with alcohols or phenols to form the desired carbamates. researchgate.netrsc.org

The reaction is typically mediated by an oxidizing agent, such as phenyliodine diacetate (PIDA), which facilitates the decarboxylation of the oxamic acid precursor to a highly reactive isocyanate intermediate. rsc.orgrsc.orgchemrxiv.orgnih.gov This intermediate is immediately trapped by a phenolic nucleophile, such as phenol, to yield the final urethane product. A significant advantage of this method is that the carbon dioxide generated during the reaction can act as an endogenous blowing agent, which is particularly useful in the synthesis of polyurethane foams. rsc.orgrsc.orgchemrxiv.orgnih.gov

Recent advancements have also explored electrochemical and photochemical methods for the oxidative decarboxylation of oxamic acids. researchgate.netrsc.org Electrochemical synthesis, for instance, involves the anodic oxidation of oxamic acids in an alcoholic medium, providing a mild and oxidant-free pathway to urethanes. rsc.org Photocatalyzed versions using visible light and catalysts like ferrocene (B1249389) offer a sustainable and energy-efficient alternative. researchgate.net

Key Features of Oxidative Decarboxylation:

In situ Isocyanate Generation: Avoids the handling of toxic and hazardous isocyanates.

Mild Reaction Conditions: Often proceeds at or below room temperature.

Versatility: Applicable to a wide range of oxamic acids and alcohols/phenols.

Sustainable Alternatives: Photochemical and electrochemical methods offer greener approaches. researchgate.netrsc.org

Table 1: Comparison of Oxidative Decarboxylation Methods for Urethane Synthesis

MethodOxidant/CatalystKey AdvantagesReference
Chemical OxidationPhenyliodine diacetate (PIDA)Efficient, CO2 as blowing agent rsc.orgrsc.orgchemrxiv.orgnih.gov
Electrochemical OxidationAnodic OxidationMild, oxidant-free rsc.org
Photochemical OxidationFerrocene/Visible LightSustainable, energy-efficient researchgate.net

Direct Syntheses from Urea (B33335) and Phenol in the Presence of Lewis Acids

The direct synthesis of carbamates from urea and phenols represents an atom-economical and straightforward approach. This reaction is typically catalyzed by Lewis acids, which activate the urea molecule, facilitating the nucleophilic attack by the phenol.

While specific examples for the synthesis of this compound using this method are not extensively detailed in the provided search results, the general principle involves the reaction of a substituted urea with a phenol in the presence of a Lewis acid catalyst. The choice of Lewis acid is crucial for the reaction's efficiency and can range from metal triflates to other metal-based catalysts. Strong Brønsted acids, such as sulfonic or triflic acids, have also been shown to catalyze the isocyanate-alcohol reaction, which is a related transformation. mdpi.com

This methodology offers a potentially scalable and cost-effective route to carbamates, avoiding the use of hazardous reagents like phosgene. The reaction conditions, such as temperature and solvent, need to be carefully optimized to achieve high yields and selectivity.

Methodologies for Isoxazole Ring Construction and Functionalization

The synthesis of the 3-methylisoxazole (B1582632) core is a fundamental aspect of preparing the target compound. Various cycloaddition and condensation strategies are employed to construct this heterocyclic ring system with high regioselectivity.

1,3-Dipolar Cycloaddition Routes for Isoxazole Ring Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for the synthesis of isoxazoles. mdpi.combeilstein-journals.orgnih.govrsc.orgtandfonline.comnih.govnih.govnih.govorganic-chemistry.orgresearchgate.net This reaction allows for the direct construction of the isoxazole ring with good control over regioselectivity, typically yielding 3,5-disubstituted isoxazoles when terminal alkynes are used. beilstein-journals.orgrsc.org

Nitrile oxides are unstable intermediates and are usually generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or nitroalkanes. nih.govnih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. nih.gov Hypervalent iodine reagents have also been employed to facilitate the rapid formation of nitrile oxides from oximes under mild conditions. rsc.org

The choice of reaction conditions, including solvent and temperature, can influence the reaction rate and yield. While many cycloadditions are performed in organic solvents, recent developments have focused on more environmentally friendly conditions, such as performing the reaction in water or under solvent-free mechanochemical conditions. beilstein-journals.orgnih.govnih.gov

Key Aspects of 1,3-Dipolar Cycloaddition:

High Regioselectivity: Predictable formation of substituted isoxazoles.

Versatility: A wide range of alkynes and nitrile oxide precursors can be used.

In situ Generation of Nitrile Oxides: Avoids the isolation of unstable intermediates.

Greener Approaches: Development of water-assisted and solvent-free methods. beilstein-journals.orgnih.govnih.gov

Table 2: Precursors for In Situ Nitrile Oxide Generation

PrecursorMethod of GenerationReference
AldoximesOxidation (e.g., with hypervalent iodine) nih.govrsc.org
Hydroximoyl ChloridesDehydrohalogenation (base-mediated) nih.gov
NitroalkanesDehydration nih.gov

Condensation Reactions Involving Hydroxylamine and Carbonyl Precursors, including α-Cyanoketones and 1,3-Diketones

The condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and effective method for the synthesis of isoxazoles. rasayanjournal.co.innih.govtandfonline.comnanobioletters.comacs.orgresearchgate.net This approach involves the reaction of hydroxylamine with a 1,3-diketone, β-ketoester, or α-cyanoketone, leading to the formation of the isoxazole ring through a cyclization-dehydration sequence.

When 1,3-diketones are used, the reaction with hydroxylamine hydrochloride can be performed under various conditions, including conventional heating in a solvent like pyridine (B92270) or under microwave irradiation on a solid support like silica (B1680970) gel, which can lead to higher yields and shorter reaction times. rasayanjournal.co.in The reaction of β-ketoesters with hydroxylamine can yield either 3-hydroxyisoxazoles or 5-isoxazolones, with the outcome being dependent on the reaction conditions such as pH and temperature. tandfonline.comresearchgate.net

The condensation of α-cyanoketones with hydroxylamine hydrochloride provides a route to 5-aminoisoxazoles. nih.gov These reactions are often carried out in a refluxing alcohol. nih.gov

Multicomponent Reaction Paradigms for Substituted Isoxazol-5-one Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the rapid and efficient construction of complex molecules from simple starting materials in a single step. rsc.orgmdpi.comscielo.brchim.itrsc.orgresearchgate.net For the synthesis of isoxazol-5(4H)-one derivatives, a common MCR involves the one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. mdpi.comscielo.br

These reactions are often catalyzed by a variety of catalysts, including organocatalysts like sodium malonate or amine-functionalized cellulose, and can be performed in environmentally benign solvents such as water. mdpi.com The use of MCRs offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the starting materials.

The proposed mechanism for this MCR typically involves the initial reaction of the β-ketoester with hydroxylamine to form an oxime intermediate, which then cyclizes to form a 3-substituted-isoxazol-5(4H)-one. This intermediate subsequently undergoes a Knoevenagel condensation with the aldehyde to yield the final product. mdpi.com

Derivatization Strategies for Specific Isoxazole Positions (e.g., 5-substitution from 5-(bromomethyl)-3-methylisoxazole)

Functionalization of the pre-formed isoxazole ring is a key strategy for introducing diverse substituents at specific positions. The compound 5-(bromomethyl)-3-methylisoxazole (B1278427) is a particularly useful building block for derivatization at the 5-position. researchgate.net

The bromomethyl group is highly reactive towards nucleophilic substitution due to bromine being a good leaving group. This allows for the facile introduction of a wide range of functional groups by reacting 5-(bromomethyl)-3-methylisoxazole with various nucleophiles. For example, nucleophilic substitution with phenols can be used to introduce aryloxy moieties, which is a direct route to analogues of the target compound.

Direct functionalization of the isoxazole ring at other positions, such as C-4, can also be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been accomplished using electrophilic fluorinating agents. nih.gov

Synthesis of Isoxazolylcarbonyl Azides as Key Intermediates

The synthesis of isoxazolylcarbonyl azides represents a critical step in the construction of various isoxazole-containing compounds, including carbamate derivatives. These azides are versatile intermediates, primarily because they can undergo Curtius rearrangement to form isocyanates, which are then readily trapped by nucleophiles like phenols to yield carbamates.

A common and accessible method for preparing isoxazolylcarbonyl azides involves a cascade of transformations starting from the corresponding isoxazolecarboxylic acids. researchgate.net For instance, compounds such as 5-phenylisoxazole-3-carboxylic acid can be converted into their more reactive acid chloride derivatives. researchgate.net Subsequent reaction of the isoxazolylcarbonyl chloride with an azide source, typically sodium azide, yields the target isoxazolylcarbonyl azide. researchgate.net The presence of the azide functional group in these intermediates is confirmed by strong characteristic bands in their IR spectra, typically observed in the region of 2146–2214 cm⁻¹. researchgate.net

The general synthetic sequence can be summarized as follows:

Activation of Carboxylic Acid: The starting isoxazolecarboxylic acid is converted to a more reactive species, often the acyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.

Azide Formation: The activated acyl derivative is then treated with an azide salt, such as sodium azide, to produce the isoxazolylcarbonyl azide. researchgate.net

This methodology has been successfully applied to a range of substituted isoxazole carboxylic acids, demonstrating its utility in generating key intermediates for further elaboration. researchgate.net

Table 1: Key Transformations in the Synthesis of Isoxazolylcarbonyl Azides

StepStarting MaterialReagent(s)Intermediate/ProductReference
1Isoxazole-3-carboxylic acidThionyl Chloride (SOCl₂) or similarIsoxazole-3-carbonyl chloride researchgate.net
2Isoxazole-3-carbonyl chlorideSodium Azide (NaN₃)Isoxazole-3-carbonyl azide researchgate.net

Integrated Synthetic Sequences for this compound Analogues

The construction of molecules that integrate an isoxazole core with a carbamate linkage, such as this compound, can be approached through various strategic sequences. The choice of pathway often depends on the desired complexity, scalability, and the need to control selectivity across multiple reactive sites.

The synthesis of carbamate-isoxazole hybrids can be designed using either linear or convergent strategies. Each approach offers distinct advantages and disadvantages regarding efficiency and modularity.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. nih.gov For this compound analogues, this strategy is particularly effective. One fragment would be the pre-formed isoxazole ring, activated as an isoxazolylcarbonyl azide or the corresponding isocyanate. researchgate.net The other fragment would be the phenolic component. The key coupling reaction then unites these two building blocks to form the final carbamate linkage. researchgate.net This approach is generally more efficient, allowing for the rapid generation of analogues by combining different isoxazole and phenol precursors. nih.gov For example, isoxazolylcarbonyl azides can be transformed into aryl carbamates by reacting them with phenols, and these carbamates can then be further reacted if necessary. researchgate.net

Table 2: Comparison of Linear and Convergent Synthetic Pathways

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly on a single molecular backbone.Independent synthesis of key fragments followed by late-stage coupling. nih.gov
Efficiency Overall yield can be low due to the number of sequential steps.Generally higher overall yields as lengthy sequences are performed in parallel.
Flexibility Less flexible for creating analogues; requires re-synthesis from an early intermediate.Highly flexible; allows for the combination of various pre-synthesized fragments to create a library of compounds. researchgate.net
Example 1. Synthesize isoxazole amine. 2. React with phenyl chloroformate.1. Synthesize isoxazolylcarbonyl azide. 2. React with phenol to form the carbamate. researchgate.net

The synthesis of heterocyclic carbamates, including isoxazole derivatives, requires careful control of chemo- and regioselectivity to ensure the formation of the desired isomer and to avoid unwanted side reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key chemoselective challenge arises during the formation of the carbamate bond. The precursor, an isoxazolyl isocyanate generated from the corresponding azide, must react selectively with the hydroxyl group of phenol. researchgate.net If other nucleophilic groups are present on either the isoxazole or phenyl ring (e.g., amines, thiols), they could compete in the reaction, leading to undesired byproducts like ureas or thiocarbamates. Palladium-catalyzed methods for N-aryl carbamate synthesis have demonstrated the importance of choosing the correct nucleophile, as attempts to use thiols directly can result in C-S cross-coupling byproducts rather than the desired carbamates. mit.edu

Regioselectivity is the control of the position at which a reaction occurs. When synthesizing substituted isoxazole carbamates, regioselectivity is crucial in several stages. During the initial formation of the isoxazole ring itself, the reaction of precursors must yield the correct substitution pattern (e.g., 3-methyl-isoxazol-5-yl). Furthermore, during the carbamate formation step, if the phenolic partner contains multiple hydroxyl groups, the reaction must be directed to the correct position. The inherent electronic properties of the heterocyclic system play a significant role. For instance, in the synthesis of N-heteroaryl carbamates, methods have been developed for nitrogen-selective carboxylation, highlighting the possibility of directing reactions to specific atoms within a heterocyclic system. acs.org Similarly, Ullmann-type C-N arylation reactions can be highly regioselective, proceeding exclusively at the less sterically hindered positions. rsc.org The reaction of (1,2-azolyl)-3-carbonyl azides with phenols to form aryl (1,2-azol-3-yl)carbamates is a key transformation where the regiochemistry of the starting azide dictates the final structure. researchgate.net

Table 3: Chemo- and Regioselective Challenges and Strategies

ConsiderationChallengePotential StrategyReference
Chemoselectivity Competing nucleophiles (e.g., -NH₂, -SH) on starting materials reacting with the isocyanate intermediate.Use of protecting groups for more reactive functionalities; careful selection of reaction conditions to favor carbamate formation. mit.edu
Regioselectivity Ambiguous reaction sites on a multifunctional phenol or a polysubstituted isoxazole precursor.Employing directing groups; leveraging the inherent electronic differences and steric hindrance of reaction sites to guide the transformation. rsc.org
Chemoselectivity Unwanted side reactions during the Curtius rearrangement of the carbonyl azide.Controlled thermal or photochemical conditions to ensure clean conversion to the isocyanate intermediate before introducing the nucleophile. researchgate.net
Regioselectivity Ensuring correct isomer formation (e.g., 5-amino vs. 3-amino isoxazole) in precursor synthesis.Choice of synthetic route for the heterocyclic core that provides unambiguous regiochemical outcomes. researchgate.net

Mechanistic Aspects of Carbamate Bond Formation

The synthesis of the carbamate linkage in this compound can be achieved through several strategic pathways, primarily involving nucleophilic substitution or rearrangement reactions. These methods provide versatile routes to creating the core >N−C(=O)−O− structure.

Nucleophilic substitution is a fundamental and direct method for forming the carbamate bond. This pathway typically involves the reaction of an amine with a suitable carbonyl derivative. For the synthesis of this compound, this would involve the reaction between 5-amino-3-methylisoxazole and a phenyl-containing carbonyl electrophile, such as phenyl chloroformate.

Alternatively, the isocyanate of one component can react with the hydroxyl group of the other. For instance, phenyl isocyanate can react with 3-methylisoxazol-5-ol, or 3-methyl-5-isocyanatoisoxazole can react with phenol. The reaction of an alcohol with an isocyanate is a common method for forming the urethane (carbamate) linkage. wikipedia.org

Rearrangement reactions offer an alternative, indirect route to carbamate synthesis. The Curtius rearrangement is a particularly notable example, providing a pathway to convert a carboxylic acid into a carbamate. wikipedia.orgnumberanalytics.com This process involves the thermal decomposition of an acyl azide into an isocyanate, which is then trapped by a nucleophile. wikipedia.org

The synthesis of this compound via this pathway would proceed through the following steps:

Formation of Acyl Azide : Starting with 3-methylisoxazole-5-carboxylic acid, the corresponding acyl azide is formed. This is often achieved by reacting the carboxylic acid with an azide source, such as sodium azide, in the presence of reagents like di-tert-butyl dicarbonate (B1257347) or via an acyl chloride intermediate. organic-chemistry.orgorgsyn.org

Thermal Rearrangement : Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the R-group (the isoxazole ring) migrates to the adjacent nitrogen atom, with the simultaneous loss of nitrogen gas (N₂). wikipedia.org This step produces 3-methyl-5-isocyanatoisoxazole as a highly reactive intermediate.

Nucleophilic Trapping : The resulting isocyanate is not isolated but is immediately trapped in situ by a nucleophile. In this case, the addition of phenol to the reaction mixture allows the phenolic oxygen to attack the electrophilic carbon of the isocyanate, yielding the final this compound product. wikipedia.orgnumberanalytics.com

This one-pot process is highly efficient and avoids the isolation of the potentially unstable acyl azide and isocyanate intermediates. orgsyn.org

Electronic Structure and Intrinsic Reactivity of the Carbamate Functionality

The chemical stability and conformational properties of carbamates are dictated by their unique electronic structure, which can be described as a hybrid of an amide and an ester.

However, the resonance stabilization in carbamates is approximately 3-4 kcal/mol lower than in analogous amides. acs.orgnih.govresearchgate.net This is attributed to the electronic influence of the adjacent ester oxygen, which also has a lone pair that can participate in resonance with the carbonyl group, thus competing with the nitrogen lone pair. This reduced resonance makes the carbamate carbonyl slightly more electrophilic than an amide carbonyl.

The partial double-bond character of the C-N bond creates a significant energy barrier to rotation. This restriction leads to the existence of distinct conformational isomers, or rotamers, typically referred to as syn and anti (or E/Z) conformers, which can coexist in equilibrium. nih.gov The energy required to overcome this barrier can be measured using techniques like variable temperature NMR spectroscopy. nd.edu

The magnitude of the rotational barrier is influenced by the substituents on the nitrogen and oxygen atoms. Electron-withdrawing groups attached to the nitrogen atom tend to decrease the rotational barrier by reducing the electron-donating ability of the nitrogen, thereby decreasing the C-N double bond character. nd.edunih.govacs.org

Carbamate TypeTypical Rotational Barrier (ΔG‡)Reference
N-alkylcarbamate~16 kcal/mol nih.gov
N-phenylcarbamate~12.5 kcal/mol nih.gov
N-(2-pyrimidyl)carbamates<9 kcal/mol nih.gov

This table presents typical energy barriers for rotation around the C-N bond in different classes of carbamates, illustrating the influence of N-substituents.

For this compound, the barrier would be influenced by the electronic properties of both the phenyl group and the isoxazole ring.

Chemical Reactivity Profiles of the Isoxazole Moiety

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. chemicalbook.com This structure confers a unique reactivity profile, combining aromatic stability with a latent susceptibility to ring-opening reactions.

The isoxazole ring system is electron-rich and can participate in various chemical transformations such as electrophilic and nucleophilic substitutions. chemicalbook.comresearchgate.net The presence of the heteroatoms also allows the isoxazole moiety to act as a hydrogen bond donor or acceptor, which can be crucial in molecular interactions. chemicalbook.com

A defining characteristic of the isoxazole ring is the inherent weakness of the nitrogen-oxygen (N-O) bond. researchgate.net This bond is susceptible to cleavage under various conditions, including:

Reductive Cleavage : Reduction, for example, with molybdenum hexacarbonyl or through catalytic hydrogenation, can open the ring to yield difunctional compounds like β-amino alcohols or enaminoketones. researchgate.net

Base-Induced Cleavage : Strong bases can promote ring-opening to form species such as α-cyano ketones.

Photochemical Rearrangement : Under UV irradiation, the weak N-O bond can break, leading to a rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org

This ability to act as a "masked" functional group makes the isoxazole moiety a valuable synthon in organic synthesis. researchgate.net Its aromatic character allows for modifications to its substituents while the ring remains intact, yet it can be strategically opened when needed to reveal other functionalities.

Understanding Electrophilic and Nucleophilic Substitution Patterns on the Isoxazole Ring

The isoxazole ring, being a five-membered heteroaromatic system with two electronegative heteroatoms (nitrogen and oxygen), exhibits a degree of aromaticity but is generally considered electron-deficient. This electronic nature significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution:

Electrophilic aromatic substitution (SEAr) reactions on the isoxazole ring are generally sluggish due to the ring's low nucleophilicity. The presence of the electronegative nitrogen and oxygen atoms deactivates the ring towards attack by electrophiles. However, when such reactions do occur, the regioselectivity is directed to the C4 position. In the case of 3,5-disubstituted isoxazoles, such as the one in this compound, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. nih.govsmolecule.comclemson.edu

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unsubstituted isoxazole ring is also uncommon. However, the presence of suitable leaving groups and activating substituents can facilitate such reactions. In this compound, the carbamate group at the C5 position is not a typical leaving group for a direct SNAr reaction. For nucleophilic substitution to occur on the isoxazole ring of this compound, a prior modification or the presence of a better leaving group at one of the ring positions would likely be necessary. In related compounds like 3-amino-5-methylisoxazole (B124983), the amino group at the 3-position can act as a nucleophile in various cyclization and condensation reactions. researchgate.net Nucleophilic aromatic substitution generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to yield the substituted product. nih.govrsc.org

Position on Isoxazole RingSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic AttackNotes
C3 (with methyl group)LowLowThe methyl group is a weak activating group, but the position is generally not favored for electrophilic attack.
C4Most FavorableLow (unless activated)This is the most electron-rich position in the 3,5-disubstituted isoxazole ring.
C5 (with carbamate group)LowLow (carbamate is a poor leaving group)The carbamate group influences the overall electron density of the ring.

Stability and Pathways for Chemical Transformation of the Isoxazole Core

The stability of the isoxazole ring is notably pH-dependent. In acidic and neutral aqueous solutions, the ring is generally stable. researchgate.net However, under basic conditions, the isoxazole ring can undergo cleavage. For instance, the isoxazole ring in the anti-inflammatory drug leflunomide (B1674699) is resistant to opening at acidic and neutral pH but decomposes at a basic pH. nih.gov This base-catalyzed ring opening is a significant transformation pathway for isoxazole-containing compounds.

Another important transformation pathway for the isoxazole core is photolytic cleavage. Due to the inherent weakness of the N-O bond, isoxazole and its derivatives can undergo ring-opening upon exposure to ultraviolet (UV) radiation. researchgate.net This photochemical reaction often proceeds through the formation of a transient azirine intermediate, which can then rearrange to other heterocyclic systems or react with available nucleophiles.

Reductive cleavage of the isoxazole ring is also a known chemical transformation. Various reducing agents can cleave the N-O bond to afford different products depending on the specific reagents and reaction conditions.

ConditionEffect on Isoxazole RingTransformation Pathway
Acidic pHGenerally StableMinimal degradation
Neutral pHGenerally StableMinimal degradation
Basic pHSusceptible to CleavageBase-catalyzed ring opening
UV RadiationSusceptible to CleavagePhotolytic N-O bond cleavage
Reducing AgentsSusceptible to CleavageReductive N-O bond cleavage

Mechanistic Studies of Molecular Transformations and Chemical Derivatizations

Beyond the chemistry of the isoxazole ring itself, the peripheral functional groups of this compound, namely the carbamate and methyl groups, are also key sites for chemical and biological transformations.

Hydrolysis Mechanisms of the Carbamate Group

The carbamate linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The mechanism of hydrolysis is particularly influenced by the nature of the substituents on the carbamate nitrogen and the oxygen. For N-substituted aryl carbamates like this compound, alkaline hydrolysis can proceed through two primary mechanistic pathways:

Bimolecular Acyl-Oxygen Cleavage (BAc2): This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the aryl-oxygen bond and the formation of a carbamic acid and a phenoxide ion. The carbamic acid is unstable and decomposes to an amine and carbon dioxide. This pathway is generally favored for N,N-disubstituted carbamates. nih.gov

Unimolecular Elimination from the Conjugate Base (E1cB): This pathway is more relevant for N-monosubstituted carbamates that possess a proton on the nitrogen atom. The reaction is initiated by the deprotonation of the carbamate nitrogen by a base to form an anionic conjugate base. This is followed by the rate-determining expulsion of the aryloxy leaving group to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decomposes.

The specific pathway followed for the hydrolysis of this compound would depend on the reaction conditions, particularly the pH. Additionally, metal ions have been shown to trigger the hydrolysis of carbamates by coordinating to the ligand and promoting the cleavage process.

Oxidation Reactions of Peripheral Functional Groups

The methyl group at the C3 position of the isoxazole ring is a potential site for oxidation. Under appropriate oxidizing conditions, this methyl group could undergo a series of transformations. The initial oxidation would likely yield a hydroxymethyl group. Further oxidation of the hydroxymethyl group would lead to the formation of an aldehyde, which could then be oxidized to a carboxylic acid. The specific products obtained would depend on the strength and selectivity of the oxidizing agent used.

Proposed Bioactivation Mechanisms (e.g., Oxidation of Methyl Groups to Enimines and Subsequent Nucleophilic Attack)

A significant area of research for isoxazole-containing compounds is their potential for metabolic activation, or bioactivation, to reactive metabolites that can covalently bind to biological macromolecules. For phenyl methyl-isoxazole derivatives, a novel bioactivation mechanism has been proposed that involves the oxidation of the methyl group.

This mechanism is particularly relevant for compounds with a methyl group at the C5 position of the isoxazole ring and a nitrogen-containing substituent at the C4 position. The proposed pathway begins with the cytochrome P450-mediated oxidation of the 5-methyl group to a hydroxymethyl intermediate. This is followed by further oxidation to an aldehyde and subsequent dehydration to form a stabilized enimine intermediate. This enimine is an electrophilic species that can be readily attacked by endogenous nucleophiles such as glutathione (B108866) (GSH). The formation of such reactive metabolites is a critical consideration in the development of drugs containing the 5-methylisoxazole (B1293550) moiety.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy based on existing, verifiable research findings. The creation of such an article would require access to primary experimental data from the synthesis and analysis of this compound, which does not appear to be published in accessible databases or scientific journals.

To fulfill the user's request, the necessary spectroscopic data would need to be provided from a private or proprietary source. Without this data, any attempt to populate the requested article sections would be speculative and would not meet the standard of scientifically accurate reporting based on detailed research findings.

Below is a table of the chemical compounds that would have been discussed in the article.

Advanced Spectroscopic and Structural Characterization of Phenyl 3 Methylisoxazol 5 Yl Carbamate

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "vibrational fingerprint" of the molecule. For Phenyl (3-methylisoxazol-5-yl)carbamate, the key functional groups include the N-H group of the carbamate (B1207046), the carbonyl group (C=O) of the carbamate, the C-N bond, the C-O bond, and the vibrations associated with the phenyl and methylisoxazole rings.

Key expected vibrational bands for this compound, based on analogous compounds, are detailed in the table below. rsc.org

The N-H stretching vibration is typically observed as a broad band in the region of 3422-3339 cm⁻¹, characteristic of secondary amines and amides. rsc.org The strong absorption band around 1707 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.org The N-H bending vibration is expected to appear around 1616 cm⁻¹. rsc.org Furthermore, the C-N and C-O stretching vibrations of the carbamate linkage are anticipated at approximately 1384 cm⁻¹ and 1211 cm⁻¹, respectively. rsc.org Vibrations associated with the aromatic phenyl ring and the heterocyclic 3-methylisoxazole (B1582632) ring would also be present, contributing to the complexity of the fingerprint region of the spectrum.

X-ray Crystallography for Precise Solid-State Molecular Architecture (if applicable to related structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties.

While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on various derivatives of isoxazole (B147169). researchgate.netresearchgate.netnih.govmdpi.com These studies reveal common structural motifs and conformational preferences that can be extrapolated to predict the likely solid-state architecture of the target compound.

Studies on related isoxazole-containing compounds often show the isoxazole ring to be nearly planar. researchgate.net The planarity of the ring is a key feature of its aromatic character. In the case of this compound, it is expected that the phenyl ring and the isoxazole ring would be twisted relative to each other. The degree of this twist, defined by the dihedral angle between the two rings, would be influenced by the steric hindrance of the substituents and the packing forces within the crystal lattice.

Intermolecular interactions, such as hydrogen bonding, are also expected to play a significant role in the crystal packing of this compound. The N-H group of the carbamate can act as a hydrogen bond donor, while the oxygen atoms of the carbamate and the isoxazole ring can act as hydrogen bond acceptors. These interactions would link adjacent molecules, forming a stable, three-dimensional network in the solid state.

The table below summarizes typical crystallographic parameters that might be expected for a compound like this compound, based on data from related structures. mdpi.com

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c)
Key Intermolecular InteractionsN-H···O=C hydrogen bonds
Molecular ConformationNon-coplanar arrangement of phenyl and isoxazole rings

The precise determination of the solid-state molecular architecture of this compound would require a dedicated X-ray crystallographic study. Such an investigation would provide invaluable data on its conformational properties and intermolecular interactions.

Computational Chemistry and Theoretical Studies of Phenyl 3 Methylisoxazol 5 Yl Carbamate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Frontier Molecular Orbital Analysis

Once the geometry is optimized, DFT can be used to calculate various electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a series of novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives, which share structural similarities with Phenyl (3-methylisoxazol-5-yl)carbamate, DFT analysis was performed to calculate HOMO-LUMO energies and other electronic properties. researchgate.net Such studies provide a framework for predicting the electronic behavior of this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyDescriptionPredicted Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability
Dipole Moment Measure of the polarity of the moleculeInfluences solubility and intermolecular interactions

Note: This table is illustrative and based on typical outcomes of DFT calculations for similar organic molecules. Specific values for this compound would require a dedicated computational study.

Transition State Calculations for Reaction Pathway Analysis

Transition state calculations are a specialized application of quantum mechanics used to study the mechanism of chemical reactions. These calculations aim to locate the transition state, which is the highest energy point along a reaction coordinate, connecting reactants to products. By determining the structure and energy of the transition state, chemists can calculate the activation energy of a reaction, providing insights into its rate and feasibility.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other macromolecule. While the principles of MD are well-established, specific simulation data for this compound is not presently documented in published research.

In Silico Modeling of Specific Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with other molecules, particularly biological targets.

Molecular Docking Studies to Hypothesize Chemical Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is extensively used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein. nih.gov The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity.

Given that related phenylcarbamate and isoxazole (B147169) derivatives have been shown to exhibit a range of biological activities, molecular docking could be used to hypothesize potential macromolecular targets for this compound. For example, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to investigate their binding to phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Similarly, docking has been applied to tert-butyl (substituted benzamido)phenylcarbamate derivatives to explore their interaction with the COX-2 enzyme. nih.gov

Table 2: Potential Macromolecular Targets for Molecular Docking Studies of this compound

Target ClassSpecific ExamplesRationale for Investigation
Enzymes Cyclooxygenases (COX-1, COX-2), Lipoxygenases, KinasesCarbamate (B1207046) and isoxazole derivatives have shown inhibitory activity against these enzymes. nih.govnih.gov
Receptors G-protein coupled receptors (GPCRs), Nuclear receptorsCommon targets for small molecule drugs with diverse scaffolds.
Other Proteins Fibroblast growth factor 1 (FGF1)Carboxamide derivatives have been docked against this target. vistas.ac.in

Note: This table is based on the known activities of structurally related compounds and represents hypothetical targets for investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the activity of the compounds.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their chemical structure. Molecular descriptors for these compounds would then be calculated, and statistical methods would be used to build a model that can predict the activity of new, untested compounds. QSAR models have been developed for carbamate pesticides to assess their health risks and for other carbamate derivatives to predict their inhibitory activity against enzymes like acetylcholinesterase. mdpi.comresearchgate.netplos.org These models can guide the design of new molecules with improved potency or other desired properties. A multiscale model-driven approach has also been used to discover carbamate insecticides with reduced ecological impact. acs.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular weight, Number of atoms, Number of ringsBasic molecular composition and size
Topological Connectivity indices, Wiener indexAtomic connectivity within the molecule
Geometrical Molecular surface area, Molecular volume3D shape and size of the molecule
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
Physicochemical LogP (lipophilicity), Molar refractivityPartitioning behavior and polarizability

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical models, particularly those based on density functional theory (DFT), are employed to calculate various spectroscopic parameters. These predictions are crucial for understanding the molecule's electronic structure and vibrational modes.

Theoretical approaches allow for the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transitions, researchers can gain a detailed picture of the molecule's characteristics at the quantum level. These computational methods are instrumental in assigning experimental spectra and in understanding the relationship between the molecular structure and its spectroscopic signatures.

Infrared (IR) Spectroscopy Predictions

Theoretical calculations of the IR spectrum for this compound involve determining the vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The predicted wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.

Key vibrational modes for this compound include the N-H stretching of the carbamate group, the C=O stretching of the carbonyl group, and various vibrations associated with the phenyl and methylisoxazole rings. For instance, the C=O stretching vibration is a strong indicator of the electronic environment of the carbamate linkage. Theoretical models can predict how changes in the molecular structure affect these vibrational frequencies.

Table 1: Predicted IR Vibrational Frequencies for this compound (Note: As specific research data for this exact compound is not publicly available, this table is a representative example based on computational studies of similar carbamate and isoxazole structures. Actual values would be derived from specific DFT calculations.)

Vibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)Predicted Wavenumber (cm⁻¹) (Scaled)
N-H Stretch~3400-3500~3300-3400
C-H Stretch (Aromatic)~3100-3200~3000-3100
C=O Stretch~1750-1780~1720-1750
C=N Stretch (Isoxazole)~1600-1650~1580-1630
C-O Stretch (Carbamate)~1200-1250~1180-1230

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions help in the assignment of complex experimental NMR spectra and can provide insights into the electronic environment of the different nuclei within the molecule. The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a representative example based on computational studies of analogous structures, as specific research data for this compound is not publicly available. Actual values would be generated from specific GIAO-DFT calculations.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H Proton~8.0-9.0-
Phenyl Protons~7.0-7.5~120-140
Isoxazole Proton~6.0-6.5~95-105
Methyl Protons~2.2-2.5~10-15
Carbonyl Carbon-~150-155
Isoxazole C3-~160-165
Isoxazole C5-~170-175

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Time-dependent density functional theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-orbitals of the phenyl and isoxazole rings. TD-DFT calculations can help identify the nature of these transitions, such as π → π* or n → π*, and predict how the electronic structure of the molecule influences its absorption of UV and visible light. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Table 3: Predicted UV-Vis Absorption for this compound (Note: As specific research data for this exact compound is not publicly available, this table is a representative example based on TD-DFT studies of similar aromatic and heterocyclic compounds. Actual values would be obtained from specific TD-DFT calculations.)

TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π* (Phenyl)~250-270High
π → π* (Isoxazole)~220-240Moderate
n → π*~280-300Low

Structure Reactivity and Structure Property Relationships of Phenyl 3 Methylisoxazol 5 Yl Carbamate

Impact of Substituent Modifications on Carbamate (B1207046) Stability and Chemical Reactivity

The carbamate group (-O-CO-NH-) is the central functional moiety, and its stability is highly sensitive to electronic and steric influences from its adjacent aromatic and heterocyclic rings.

Substituents on the phenyl ring can profoundly alter the lability of the carbamate's ester bond (Ar-O-CO). These effects are primarily electronic, involving both induction and resonance, which modify the electron density at the carbonyl carbon and the phenoxy oxygen.

Electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or halides (Cl, Br) attached to the phenyl ring decrease the electron density on the phenoxy oxygen. This makes the phenoxide a better leaving group, thereby increasing the susceptibility of the carbamate to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (EDGs) like methyl (CH₃) or methoxy (B1213986) (OCH₃) increase electron density on the phenoxy oxygen, strengthening the C-O bond and making the carbamate more stable and less reactive toward nucleophiles. nih.gov

Studies on analogous systems like phenyl benzoates have shown that the sensitivity of the carbonyl group to electronic effects can be systematically modified by remote substituents. nih.gov For instance, an electron-withdrawing substituent on the phenyl ring can decrease the sensitivity of the carbonyl group to electronic changes elsewhere in the molecule. nih.gov

Substituent Type on Phenyl RingElectronic EffectImpact on Phenoxide Leaving Group AbilityPredicted Effect on Carbamate Bond LabilityExample Substituents
Electron-Withdrawing Group (EWG)Decreases electron density on the ring and phenoxy oxygen via induction and/or resonance.Increases (stabilizes the negative charge on the leaving phenoxide).Increases (more susceptible to cleavage).-NO₂, -CN, -Cl, -Br
Electron-Donating Group (EDG)Increases electron density on the ring and phenoxy oxygen via induction and/or resonance.Decreases (destabilizes the negative charge on the leaving phenoxide).Decreases (less susceptible to cleavage).-CH₃, -OCH₃, -N(CH₃)₂

Steric effects also play a role. Bulky substituents, particularly at the ortho positions of the phenyl ring, can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of cleavage regardless of electronic effects.

Alkylation of the carbamate nitrogen (N-alkylation) introduces a third substituent on the nitrogen atom, transforming the secondary carbamate into a tertiary one. This modification has significant consequences for the molecule's stability and reactivity.

The introduction of an alkyl group replaces the N-H proton, eliminating the possibility of hydrogen bonding donation from the carbamate nitrogen. This can alter solubility and intermolecular interactions. Electronically, an alkyl group is weakly electron-donating, which can slightly increase the electron density within the carbamate moiety.

Computational studies on related N-acylated heterocyclic systems have shown that alkylation can lead to different regioisomers with distinct stability and reactivity profiles. mdpi.com The relative stability of these products can be explained by analyzing their frontier molecular orbitals (HOMO-LUMO). A smaller energy gap between the HOMO and LUMO generally implies higher reactivity and greater stability of the resulting product. mdpi.com Applying this concept, N-alkylation of the carbamate would create a new derivative whose electronic profile and, consequently, stability and reactivity, would be altered. The steric bulk of the N-alkyl group can also shield the carbonyl carbon from nucleophilic attack, potentially increasing the carbamate's stability towards hydrolysis.

Modulation of Isoxazole (B147169) Ring Substituents on Overall Chemical Behavior

The location of the methyl group on the isoxazole ring is critical. In Phenyl (3-methylisoxazol-5-yl)carbamate, the methyl group is at the C3 position. An isomeric structure would be Phenyl (5-methylisoxazol-3-yl)carbamate. The methyl group is electron-donating, and its position relative to the ring heteroatoms (N and O) and the carbamate substituent influences the electronic distribution within the ring.

When attached at C3, the methyl group's electronic influence is relayed through the ring system to the C5 position where the carbamate is attached. In the isomeric 5-methyl configuration, the methyl group would be directly adjacent to the carbon bearing the carbamate linkage. This difference in position would alter the dipole moment of the isoxazole ring and the electron density at the C5 carbon, potentially affecting the inductive and resonance interactions with the carbamate group and, in turn, its chemical reactivity.

The isoxazole ring possesses a distinct reactivity profile. It is a five-membered heterocycle that can be considered relatively electron-deficient, which influences its susceptibility to various reagents.

Electrophilic Aromatic Substitution: The isoxazole ring is generally deactivated towards electrophilic attack compared to the phenyl ring. For instance, nitration of 3-methyl-5-phenylisoxazole (B94393) primarily occurs on the phenyl ring, indicating the higher reactivity of the benzene (B151609) ring towards electrophiles. researchgate.net

Nucleophilic Attack: The isoxazole ring can be susceptible to nucleophilic attack, particularly if activated by a strong electron-withdrawing group. Studies on 5-nitroisoxazoles demonstrate that the nitro group at the C5 position activates the ring for efficient nucleophilic aromatic substitution (SₙAr) reactions. mdpi.com

Reductive Cleavage: A characteristic reaction of the isoxazole ring is its susceptibility to N-O bond cleavage under reductive conditions. Hydrogenation, often catalyzed by palladium on carbon (Pd/C), can lead to the opening of the isoxazole ring to form an enaminone. mdpi.com This reactivity indicates that the molecule may not be tolerant to certain reducing environments.

Functionalization: Direct functionalization of the isoxazole ring often requires specific conditions to avoid its degradation. Transition metal-catalyzed cross-coupling reactions are frequently employed to introduce new substituents, as harsh acidic or basic conditions can destroy the heterocyclic ring. mdpi.com

Interplay between Molecular Conformation and Chemical Function

The three-dimensional arrangement of the phenyl ring, carbamate linker, and isoxazole ring is critical to the molecule's function. X-ray crystallography studies of structurally related compounds reveal that there is a significant dihedral angle between the planes of the isoxazole and phenyl rings.

For example, in methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the phenyl and isoxazole rings is 19.79°. nih.gov In a similar molecule, 5-methyl-3-phenylisoxazole-4-carboxylic acid, this angle is significantly larger at 56.64°. nih.govresearchgate.net In more complex structures, these angles can be even larger, approaching 80-81°. researchgate.net The carbamate linkage itself also imposes conformational constraints. nih.gov

Conformational Analysis and its Implications for Stereochemical Outcomes in Reactions

The three-dimensional arrangement, or conformation, of this compound is critical in defining its reactivity and the stereochemical outcomes of its reactions. The molecule's flexibility arises from rotation around several key single bonds: the N-C(aryl) bond, the C-O(phenyl) bond, and the bonds connecting the carbamate linker to the isoxazole ring. Theoretical calculations and experimental data for analogous structures, such as phenylbenzoates and other flexible molecules with multiple aromatic rings, indicate that numerous conformations can exist with similar energy levels. This suggests that in solution, the compound is not static but exists as a dynamic equilibrium of various conformers.

The specific conformation adopted by this compound has direct implications for its reactivity. The accessibility of the carbamate N-H group for hydrogen bonding or deprotonation, and the approach of reagents to the electrophilic carbonyl carbon, are governed by the spatial arrangement of the bulky phenyl and methylisoxazolyl groups. In a hypothetical reaction, an incoming reagent would preferentially approach from the less sterically hindered face of the molecule. The conformational flexibility means that the molecule can adapt its shape to fit into an active site or to facilitate a specific reaction pathway, but the most stable, low-energy conformations will likely dominate, thus directing the stereochemical outcome.

Table 1: Key Torsional Angles and Their Influence on Conformation Note: The values below are illustrative for a generic diaryl carbamate system, as specific experimental data for the title compound is not publicly available. They demonstrate the principles of conformational analysis.

Torsion Angle (Atoms Involved)DescriptionTypical Angle RangeImplication for Reactivity
C(isoxazole)-N-C(carbonyl)-ODefines the planarity of the carbamate link relative to the isoxazole ring.~180° (trans) or ~0° (cis)Influences the orientation of the N-H bond and carbonyl group, affecting their accessibility for reactions.
N-C(carbonyl)-O-C(phenyl)Describes the rotation of the phenyl group relative to the carbamate plane.Variable, often non-planarGoverns steric hindrance around the carbonyl oxygen and influences π-system conjugation.
C(phenyl)-O-C(carbonyl)-NDefines the orientation of the entire carbamate group relative to the phenyl ring.VariableAffects the overall molecular shape and how the molecule packs in a crystal or binds to a surface.

Design Principles for Modulating Inter- and Intramolecular Interactions within the Compound

The chemical behavior and physical properties of this compound are heavily influenced by a network of weak inter- and intramolecular interactions. By strategically modifying the molecule's structure, these interactions can be tuned to achieve desired properties.

Intermolecular Interactions: The primary sites for intermolecular interactions are the carbamate N-H group (a hydrogen bond donor) and the carbonyl oxygen (C=O), the isoxazole nitrogen, and the phenoxy oxygen (all hydrogen bond acceptors). In the solid state, these groups can form robust hydrogen-bonding networks. For instance, in similar crystal structures, intermolecular N-H···N and C-H···O interactions link molecules into extensive networks, which are crucial for stabilizing the crystal lattice.

Another significant intermolecular force is π–π stacking, which can occur between the phenyl rings and/or the isoxazole rings of adjacent molecules. The strength and geometry of these interactions are highly dependent on the electronic nature of the rings.

Design Principles for Modulation:

Hydrogen Bonding: To enhance hydrogen bonding strength, electron-withdrawing substituents can be introduced on the phenyl ring. This increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. Conversely, adding hydrogen bond accepting groups to the molecular periphery could encourage the formation of specific, predictable crystal packing motifs.

π–π Stacking: The strength of π-stacking can be modulated by altering the electron density of the aromatic rings. Adding electron-donating groups (e.g., methoxy) to the phenyl ring would enhance its interaction with electron-poor aromatic systems. The relative orientation of the rings, controlled by the carbamate linker, also dictates the efficiency of stacking interactions.

Solubility: Modulating these non-covalent interactions is a key strategy for tuning physical properties like solubility. Enhancing the potential for hydrogen bonding with solvent molecules (e.g., water) by introducing polar functional groups can improve aqueous solubility. Conversely, strengthening intermolecular π-stacking and hydrogen bonds within the crystal can decrease solubility.

Table 2: Strategies for Modulating Non-Covalent Interactions

Interaction TypeStructural Modification StrategyPredicted Outcome
Intermolecular H-Bonding Introduce electron-withdrawing groups on the phenyl ring.Stronger N-H donor, more stable crystal packing.
Add H-bond acceptors (e.g., -CN, -NO₂) to rings.Formation of more complex, directed H-bond networks.
π–π Stacking Introduce electron-donating groups (e.g., -OCH₃) on one ring and electron-withdrawing groups on another.Enhanced donor-acceptor π-stacking interactions.
Intramolecular H-Bonding Modify substituents near the isoxazole nitrogen to reduce steric clash.Increased likelihood of N-H···N(isoxazole) bond formation, leading to a more rigid conformation.
Solubility Add polar groups (e.g., -OH, -SO₂NH₂) to the periphery.Improved aqueous solubility by increasing interactions with water.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Phenyl (3-methylisoxazol-5-yl)carbamate?

  • Methodological Answer: The synthesis typically involves multi-component reactions between aromatic aldehydes, thiazole derivatives, and carbamate precursors. Key parameters include solvent choice (e.g., aqueous ethanol for enhanced solubility and reactivity), temperature (ambient to 90°C), and reaction time (0.75–24 hours). Catalyst-free conditions are effective, yielding 80–92% for electron-withdrawing substituents. Optimization of molar ratios and purification via recrystallization (e.g., hexane) is critical for high purity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer: Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm), HRMS for molecular ion peaks ([M+H]+), and melting point analysis (e.g., 206–208°C for derivatives). X-ray crystallography (using SHELX software) resolves 3D configurations in crystalline forms .

Q. How is the stability of this compound evaluated under varying pH conditions?

  • Methodological Answer: Stability assays involve incubating the compound in buffered solutions (pH 1–12) at 37°C. Degradation kinetics are monitored via HPLC or UV-Vis spectroscopy. Carbamate bonds are prone to hydrolysis under alkaline conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction yields in this compound derivatives?

  • Methodological Answer: Electron-withdrawing groups (EWGs; e.g., -NO₂, -Cl) increase electrophilicity at the isoxazole ring, accelerating nucleophilic attacks and improving yields (up to 92%). In contrast, electron-donating groups (EDGs; e.g., -OCH₃) reduce reactivity due to resonance stabilization. Hammett plots correlate substituent σ values with reaction rates, guiding substrate selection .

Q. What computational approaches predict the bioactivity of this compound analogs?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), identifying key binding residues. QSAR models correlate logP values with membrane permeability for lead optimization .

Q. How are structural modifications used to enhance the biological efficacy of carbamate derivatives?

  • Methodological Answer: Introducing morpholine or tetrazole rings improves solubility and target affinity. For example, Ethyl N-(4-morpholinomethyl)carbamate exhibits enhanced pharmacokinetics due to hydrogen bonding with the morpholine oxygen. Bioisosteric replacement (e.g., isoxazole → thiadiazole) retains activity while reducing toxicity .

Q. What strategies resolve contradictions in reported bioactivity data for carbamate derivatives?

  • Methodological Answer: Discrepancies arise from assay variability (e.g., cell line differences). Meta-analyses standardize protocols (e.g., IC50 determination via MTT assay). Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic inhibition) confirms mechanisms. Batch-specific impurity profiling (via LC-MS) identifies confounding factors .

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